N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine
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Overview
Description
N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives and chloroacetone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of base catalysts.
Major Products Formed
Scientific Research Applications
N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-2,3-dihydro-1-benzofuran-4-ylboronic acid
- 2-Methyl-2,3-dihydrobenzofuran
- N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]-formamide
Uniqueness
N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine is unique due to its specific substitution pattern and the presence of the propan-2-amine group. This structural uniqueness contributes to its distinct biological and pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H15Cl2NO |
---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H15Cl2NO/c1-7(2)15-6-10-4-8-3-9(13)5-11(14)12(8)16-10/h3,5,7,10,15H,4,6H2,1-2H3 |
InChI Key |
FCFGRTQYVIIVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CC2=C(O1)C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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